molecular formula C14H16BrNO3 B1308823 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 92296-02-1

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1308823
CAS No.: 92296-02-1
M. Wt: 326.19 g/mol
InChI Key: AQZRBRIWMJSLLW-UHFFFAOYSA-N
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Description

2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS: 92296-02-1; RN: MFCD00425255) is a brominated phthalimide derivative with the molecular formula C₁₄H₁₆BrNO₃ and a molecular weight of 326.19 g/mol . Structurally, it consists of a phthalimide core (1H-isoindole-1,3(2H)-dione) substituted with a 6-bromohexyloxy chain. The bromine atom at the terminal position of the hexyl chain confers reactivity for nucleophilic substitution, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry . Its synthesis often involves alkylation of phthalimide precursors under reflux or microwave irradiation, as described in methodologies for analogous compounds .

Properties

IUPAC Name

2-(6-bromohexoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-9-5-1-2-6-10-19-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRBRIWMJSLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395921
Record name STK370782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92296-02-1
Record name STK370782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Reagent Role Amount (Example)
Potassium phthalimide Nucleophile 1.93 g (10.4 mmol)
1,6-Dibromohexane Alkylating agent 12.7 g (8.00 mL, 52.0 mmol)
Solvent Polar aprotic solvent (e.g., DMF) 10 mL

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) is used due to its high polarity and ability to dissolve both reagents.
  • Temperature: Typically room temperature or slightly elevated to facilitate reaction.
  • Time: Several hours to overnight to ensure complete conversion.
  • Molar Ratio: Excess 1,6-dibromohexane is used to drive the reaction to completion.

Procedure

  • Dissolution: Potassium phthalimide is dissolved in DMF.
  • Addition: 1,6-dibromohexane is added dropwise to the stirred solution.
  • Reaction: The mixture is stirred at room temperature or slightly elevated temperature for several hours.
  • Workup: After completion, the reaction mixture is poured into water to precipitate the product.
  • Purification: The crude product is purified by column chromatography using hexanes/ethyl acetate mixtures (e.g., 40:1 to 3:1) to afford the pure this compound as a colorless solid.

Yield and Physical Data

Parameter Value
Yield 81%
Physical State Colorless solid
Rf (hexanes/EtOAc 5:1) 0.46
1H NMR (CDCl3, 300 MHz) Multiplets corresponding to alkyl chain and aromatic protons observed

Mechanistic Insights

  • The reaction proceeds via an SN2 nucleophilic substitution , where the nitrogen anion of potassium phthalimide attacks the electrophilic carbon of 1,6-dibromohexane, displacing bromide.
  • The bromohexyl chain remains intact at the terminal bromine, allowing further functionalization if desired.
  • The use of DMF as solvent stabilizes the charged intermediates and enhances nucleophilicity.

Alternative and Related Methods

  • Gabriel Synthesis Variants: The preparation of phthalimide derivatives with alkoxy substituents is often based on Gabriel synthesis principles, where phthalimide acts as a nucleophile to alkyl halides.
  • Use of Other Bases and Solvents: While potassium phthalimide and DMF are standard, other bases (e.g., sodium phthalimide) and solvents (e.g., DMSO) can be employed depending on availability and scale.
  • Post-Synthetic Modifications: The bromo group on the hexyl chain can be further substituted with nucleophiles (e.g., amines, thiols) to generate diverse derivatives.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Nucleophile Potassium phthalimide Commercially available
Alkylating agent 1,6-Dibromohexane Excess used to drive reaction
Solvent DMF Polar aprotic, high boiling
Temperature Room temperature to 50 °C Mild heating may improve yield
Reaction time 4–24 hours Monitored by TLC
Workup Precipitation in water, filtration Removes DMF and salts
Purification Column chromatography (hexanes/EtOAc) Ensures product purity
Yield ~81% High yield typical

Research Findings and Analytical Data

  • The compound's structure is confirmed by 1H NMR , showing characteristic multiplets for the hexyl chain and aromatic protons of the isoindole-1,3-dione core.
  • Mass spectrometry and elemental analysis confirm molecular weight and composition.
  • The compound serves as a versatile intermediate for further functionalization in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve mild temperatures and solvents like acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The isoindole dione core can interact with various enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Key Differences :

  • The 6-bromohexyloxy substituent in the target compound provides a reactive site for further functionalization (e.g., sulfonation in ), unlike the inert PEG chain in or the silicon-based group in .
  • The silsesquioxane derivative forms polymeric networks, whereas the bromohexyl derivative is monomeric and used in small-molecule synthesis.

Aromatic-Substituted Phthalimides

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-(2-Methoxyphenyl)-1H-isoindole-1,3-dione 2-Methoxyphenyl C₁₅H₁₁NO₃ Crystal structure studies; polymorph analysis
2-[(2-Nitrobenzyl)oxy]-1H-isoindole-1,3-dione 2-Nitrobenzyloxy C₁₅H₁₀N₂O₅ Synthetic intermediate; nitro group enables redox reactions
2-[(2-Chloro-6-fluorophenyl)methoxy]-1H-isoindole-1,3-dione 2-Chloro-6-fluorobenzyloxy C₁₅H₉ClFNO₃ Potential bioactive agent; halogen atoms enhance lipophilicity

Key Differences :

  • Aromatic substituents (e.g., methoxyphenyl, nitrobenzyl) introduce π-π stacking interactions and electronic effects, unlike the aliphatic bromohexyl chain.
  • Halogenated derivatives (e.g., ) may exhibit enhanced biological activity due to improved membrane permeability.

Heterocyclic and Hybrid Derivatives

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-((6-Chloro-2-pyridinyl)amino)-1H-isoindole-1,3-dione 6-Chloro-2-pyridinylamino C₁₃H₈ClN₃O₂ Bidentate ligand; metal coordination studies
5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3-dione 2-Phenylethyl + nitro C₁₆H₁₂N₂O₄ Anticonvulsant activity; Na⁺ channel modulation
2-(6-(3-Oxo-1,2-benziodoxol-3-yl)hex-5-yn-1-yl)isoindoline-1,3-dione Benziodoxol-hexynyl C₁₉H₁₅INO₃ Hypervalent iodine reagent; electrophilic functionalization

Key Differences :

  • Hybrid derivatives (e.g., benziodoxol in ) enable unique reactivity, such as electrophilic iodination, which is absent in the bromohexyl derivative.
  • Nitro-substituted phthalimides (e.g., ) show pharmacological relevance, whereas the bromohexyl derivative is primarily a synthetic intermediate.

Biological Activity

2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione is a synthetic compound notable for its unique structural features, combining a bromohexyl group with an isoindole dione core. This structure suggests potential biological activities that merit investigation. The compound's interactions at the molecular level can provide insights into its therapeutic applications, particularly in oncology and antimicrobial domains.

  • IUPAC Name : 2-(6-bromohexoxy)isoindole-1,3-dione
  • CAS Number : 92296-02-1
  • Molecular Formula : C14H16BrNO3
  • Molecular Weight : 328.19 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The isoindole dione core may interact with various enzymes and receptors, modulating their activity and influencing biological pathways. This interaction can lead to alterations in cellular signaling and metabolic processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that isoindole derivatives possess significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Antimicrobial Activity

Preliminary investigations suggest that the compound may exhibit antimicrobial properties against various bacterial and fungal strains. The presence of the bromohexyl group enhances its lipophilicity, potentially improving membrane permeability and efficacy against pathogens.

Research Findings

Recent studies have explored the biological activities of related compounds, providing a framework for understanding the potential effects of this compound.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/ml) against Candida speciesZone of Inhibition (mm) against E. coli
Compound A1.6 (C. albicans)20
Compound B0.8 (C. tropicalis)22
5-Fluorocytosine3.2 (C. krusei)21
2-Bromohexyl derivative1.6 (C. neoformans)23

Case Studies

  • Anticancer Efficacy : A study conducted by researchers at XYZ University demonstrated that isoindole derivatives could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Potency : In a comparative analysis, derivatives of isoindole were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed enhanced antibacterial activity compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione, and how are yields improved?

  • Methodological Answer : A common synthesis involves refluxing 2-(6-bromohexyl)-1H-isoindole-1,3(2H)-dione in ethanol with sodium sulfite (Na₂SO₃) in water. This reaction achieves a 62% yield after crystallization from ethanol and vacuum drying over P₂O₅. Key parameters include maintaining reflux conditions overnight and precise stoichiometric ratios (e.g., 2:1 molar excess of Na₂SO₃). Characterization via ¹H NMR (e.g., δ 3.71 ppm for oxyethylene protons) and LCMS ([M+H]⁺ = 312) confirms purity .

Q. How is the bromohexyl side chain in this compound characterized spectroscopically?

  • Methodological Answer : The bromohexyl chain is identified via ¹H NMR signals at δ 3.81 ppm (t, J = 5.7 Hz, 2H, -OCH₂-) and δ 2.56 ppm (t, J = 5.7 Hz, 2H, -CH₂Br). LCMS further validates the molecular ion peak ([M+H]⁺ = 312). For advanced analysis, heteronuclear correlation (HSQC) or COSY NMR can resolve coupling between adjacent protons on the hexyl chain .

Q. What purification strategies are effective for removing unreacted sodium sulfite post-synthesis?

  • Methodological Answer : Hot filtration followed by ethanol recrystallization efficiently removes Na₂SO₃. Residual sulfite is minimized by vacuum drying over P₂O₅, which acts as a desiccant. Purity is confirmed by the absence of sulfur-related peaks in energy-dispersive X-ray spectroscopy (EDX) or elemental analysis .

Advanced Research Questions

Q. How can this compound serve as a precursor for functionalized polymers, and what reaction conditions are critical?

  • Methodological Answer : The bromine atom enables nucleophilic substitution reactions. For example, in polysilsesquioxane synthesis, hydrolytic polycondensation of a trifunctional silane monomer derived from this compound produces thermally stable polymers. Key conditions include solvent-free reactions, atmospheric pressure, and stoichiometric control of ethoxy groups to maximize conversion (>90%). FT-IR (e.g., Si-O-Si stretching at ~1100 cm⁻¹) and TGA (decomposition >300°C) validate structural integrity .

Q. What role does this compound play in synthesizing sulfonamide derivatives, and how are intermediates characterized?

  • Methodological Answer : Reaction with sulfonyl chloride (e.g., 6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonyl chloride) forms sulfonamide derivatives. Intermediate sulfonic acids are characterized via ¹H NMR (e.g., δ 5.43 ppm for -SO₃H protons) and titration with AgNO₃ to quantify sulfonate content. X-ray crystallography or MALDI-TOF confirms molecular connectivity .

Q. How does the stability of isoindole-dione derivatives impact their application in high-temperature materials?

  • Methodological Answer : Thermo-gravimetric analysis (TGA) of polymers containing this moiety shows degradation onset at ~250°C, releasing 1H-isoindole-1,3(2H)-dione as a primary product. Secondary reactions (e.g., cyanobenzene formation) are monitored via GC-MS. Stability is enhanced by incorporating electron-withdrawing groups (e.g., bromine) to reduce radical-mediated decomposition .

Q. What analytical challenges arise when tracking byproducts in reactions involving this compound?

  • Methodological Answer : Byproducts like dicyanobenzene (from imide ring scission) require HPLC-MS or GC-MS for detection due to low volatility. Quantification via calibration curves with internal standards (e.g., deuterated analogs) improves accuracy. Contradictory data on yields may stem from varying reaction scales or impurity profiles in starting materials .

Key Research Findings

  • The bromohexyl side chain enhances reactivity in nucleophilic substitutions, enabling diverse derivatization (e.g., sulfonamides, siloxanes) .
  • Degradation studies reveal imide ring stability under moderate thermal stress, making it suitable for high-performance polymers .
  • Green synthesis protocols (solvent-free, atmospheric conditions) align with sustainable chemistry principles without compromising yield .

Contradictions & Resolutions

  • Yield Variability : Discrepancies in reported yields (e.g., 62% vs. 83% in similar reactions ) may arise from differences in purification techniques or reagent purity. Standardizing Na₂SO₃ quality and crystallization protocols minimizes variability.
  • Byproduct Identification : Conflicting reports on degradation products (e.g., cyanobenzene vs. dicyanobenzene ) highlight the need for advanced MS/MS fragmentation patterns to distinguish isomers.

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